molecular formula C14H20BrN3O2 B7344788 (2R)-1-[3-(5-bromopyrimidin-2-yl)piperidin-1-yl]-2-hydroxy-3-methylbutan-1-one

(2R)-1-[3-(5-bromopyrimidin-2-yl)piperidin-1-yl]-2-hydroxy-3-methylbutan-1-one

Katalognummer B7344788
Molekulargewicht: 342.23 g/mol
InChI-Schlüssel: VMRHZXNVORYCTF-TVKKRMFBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-1-[3-(5-bromopyrimidin-2-yl)piperidin-1-yl]-2-hydroxy-3-methylbutan-1-one, also known as BAY 57-1293, is a small molecule inhibitor of the protein kinase enzyme, PDE5 (Phosphodiesterase 5). PDE5 is responsible for the breakdown of cyclic guanosine monophosphate (cGMP), which is a secondary messenger molecule involved in the regulation of smooth muscle relaxation. BAY 57-1293 has been extensively studied for its potential application in the treatment of various diseases, including pulmonary arterial hypertension (PAH), erectile dysfunction (ED), and heart failure.

Wirkmechanismus

(2R)-1-[3-(5-bromopyrimidin-2-yl)piperidin-1-yl]-2-hydroxy-3-methylbutan-1-one 57-1293 works by inhibiting the PDE5 enzyme, which is responsible for the breakdown of cGMP. By inhibiting PDE5, this compound 57-1293 increases the levels of cGMP, leading to increased smooth muscle relaxation and improved blood flow. This mechanism of action is responsible for the therapeutic effects of this compound 57-1293 in PAH, ED, and heart failure.
Biochemical and Physiological Effects:
This compound 57-1293 has been shown to have several biochemical and physiological effects. In PAH, this compound 57-1293 improves exercise capacity, hemodynamics, and quality of life by reducing pulmonary vascular resistance and improving right ventricular function. In ED, this compound 57-1293 improves erectile function by increasing penile blood flow and improving smooth muscle relaxation. In heart failure, this compound 57-1293 improves cardiac function by reducing afterload and improving myocardial contractility.

Vorteile Und Einschränkungen Für Laborexperimente

(2R)-1-[3-(5-bromopyrimidin-2-yl)piperidin-1-yl]-2-hydroxy-3-methylbutan-1-one 57-1293 has several advantages and limitations for lab experiments. One advantage is that it is a highly specific inhibitor of PDE5, with minimal effects on other PDE isoforms. This specificity allows for more accurate and reliable data in experiments involving PDE5 inhibition. One limitation is that this compound 57-1293 is a small molecule inhibitor, which may limit its effectiveness in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research involving (2R)-1-[3-(5-bromopyrimidin-2-yl)piperidin-1-yl]-2-hydroxy-3-methylbutan-1-one 57-1293. One direction is the development of more potent and selective PDE5 inhibitors for the treatment of PAH, ED, and heart failure. Another direction is the investigation of the potential therapeutic effects of PDE5 inhibitors in other diseases, such as cancer and neurological disorders. Additionally, the development of novel drug delivery systems for PDE5 inhibitors may improve their efficacy and reduce side effects.

Synthesemethoden

The synthesis of (2R)-1-[3-(5-bromopyrimidin-2-yl)piperidin-1-yl]-2-hydroxy-3-methylbutan-1-one 57-1293 involves a multi-step process, starting with the reaction of 5-bromopyrimidine-2-carboxylic acid with 1,3-dimethyl-3-azetidinone to form 5-bromopyrimidine-2-carboxylic acid 1,3-dimethyl-3-azetidinone ester. This intermediate is then reacted with 1-(3-chloropropyl)-4-piperidinol to form the key intermediate, 1-[3-(5-bromopyrimidin-2-yl)piperidin-1-yl]-2-hydroxy-3-methylbutan-1-one. The final step involves the conversion of the intermediate to the desired product, this compound 57-1293, through a series of purification steps.

Wissenschaftliche Forschungsanwendungen

(2R)-1-[3-(5-bromopyrimidin-2-yl)piperidin-1-yl]-2-hydroxy-3-methylbutan-1-one 57-1293 has been extensively studied for its potential application in the treatment of various diseases, including PAH, ED, and heart failure. In PAH, this compound 57-1293 has been shown to improve exercise capacity, hemodynamics, and quality of life in patients. In ED, this compound 57-1293 has been shown to improve erectile function in patients who are unresponsive to other treatments. In heart failure, this compound 57-1293 has been shown to improve cardiac function and reduce the risk of hospitalization.

Eigenschaften

IUPAC Name

(2R)-1-[3-(5-bromopyrimidin-2-yl)piperidin-1-yl]-2-hydroxy-3-methylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN3O2/c1-9(2)12(19)14(20)18-5-3-4-10(8-18)13-16-6-11(15)7-17-13/h6-7,9-10,12,19H,3-5,8H2,1-2H3/t10?,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRHZXNVORYCTF-TVKKRMFBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC(C1)C2=NC=C(C=N2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)N1CCCC(C1)C2=NC=C(C=N2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.